Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate typically involves the reaction of m-tolylthioamide with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A thiazole-containing compound with antimicrobial properties.
Uniqueness
Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its m-tolyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Biological Activity
Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis
The compound is synthesized through a one-pot multicomponent reaction involving thiazole derivatives and various reagents. The synthetic route typically includes the condensation of thiazole with appropriate hydrazones and acetic acid derivatives, yielding this compound as a product. The synthesis is characterized by high efficiency and atom economy, making it a sustainable approach in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The mechanism of action is primarily attributed to the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. Thiazole derivatives have been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins, leading to the activation of caspases involved in programmed cell death .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies reported IC50 values in the low micromolar range against HepG2 (hepatocellular carcinoma), HCT-116 (colon cancer), and HT-29 (colorectal cancer) cell lines. The compound's effectiveness was comparable to established anticancer agents such as cisplatin .
Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
---|---|---|---|
HepG2 | 4.57 ± 0.85 | Cisplatin | 41 ± 0.63 |
HCT-116 | 2.31 ± 0.43 | Harmine | 2.54 ± 0.82 |
HT-29 | 2.94 ± 0.62 | - | - |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the intrinsic pathway, which involves mitochondrial depolarization and activation of caspases .
- Inhibition of MMPs : By inhibiting MMPs, this compound disrupts the extracellular matrix remodeling necessary for tumor invasion and metastasis .
- Modulation of Signaling Pathways : this compound influences various signaling pathways associated with cell survival and proliferation, including the PI3K/Akt and MAPK pathways .
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A study evaluated a series of thiazole-based compounds, including this compound, showing promising results in reducing tumor growth in xenograft models .
- Case Study 2 : Another investigation focused on the pharmacokinetics and toxicity profiles of thiazole derivatives, indicating that they possess favorable safety profiles while maintaining potent anticancer activity .
Properties
Molecular Formula |
C14H15NO2S |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-13(16)8-12-9-18-14(15-12)11-6-4-5-10(2)7-11/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
LKOYZNUTTABBJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.